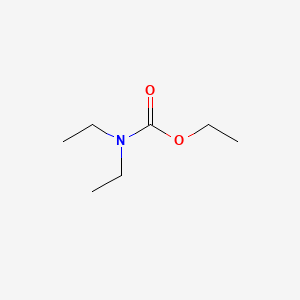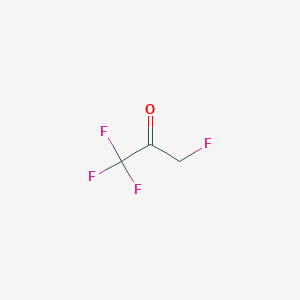
1,1,1,3-Tetrafluoroacetone
Vue d'ensemble
Description
1,1,1,3-Tetrafluoroacetone, also known as 2-Propanone, 1,1,3,3-tetrafluoro- , is a chemical compound with the molecular formula C₃H₂F₄O . It has a molar mass of approximately 130.04 g/mol . The compound’s structure consists of a central ketone group (acetone) with four fluorine atoms attached to the carbon atoms adjacent to the carbonyl group .
Molecular Structure Analysis
The molecular structure of 1,1,1,3-tetrafluoroacetone is crucial for understanding its properties and reactivity. The compound’s tetrahedral geometry around the central carbon atom results from the four fluorine substituents. The electronegativity of fluorine atoms significantly influences the molecule’s polarity and chemical behavior .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
NMR Studies and Structural Analysis
1,1,1,3-Tetrafluoroacetone has been studied extensively through NMR (Nuclear Magnetic Resonance) spectroscopy. Shapiro, Lin, and Johnston (1973) investigated solvent effects on the NMR parameters of 1,1,1,3-tetrafluoroacetone, among other fluoroacetones, to understand their structural characteristics. Their research revealed valuable structural information, particularly regarding the proton chemical shifts and specific fluorine interactions in these compounds (Shapiro, Lin, & Johnston, 1973).
Gas Phase Ion Chemistry
The gas phase ion chemistry of 1,1,1,3-tetrafluoroacetone has been a subject of study to understand its reactivity. Drummond and McMahon (1982) explored the positive ion-molecule reactions of 1,1,1,3-tetrafluoroacetone using ion cyclotron resonance spectroscopy. This study provided insights into the reactivity and stability of protonated carbonyl compounds of fluoroacetones (Drummond & McMahon, 1982).
Hydrogen Abstraction Reactions
The photolysis of 1,1,1,3-tetrafluoroacetone has been used to investigate hydrogen abstraction reactions. Kerr and Timlin (1971) examined the rate constants and Arrhenius parameters for these reactions, providing critical data for understanding the reactivity of fluoromethyl radicals with various substrates (Kerr & Timlin, 1971).
Safety and Hazards
Propriétés
IUPAC Name |
1,1,1,3-tetrafluoropropan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F4O/c4-1-2(8)3(5,6)7/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAACYSLCZLAEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375227 | |
| Record name | 1,1,1,3-TETRAFLUOROACETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3-Tetrafluoroacetone | |
CAS RN |
359-43-3 | |
| Record name | 1,1,1,3-TETRAFLUOROACETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




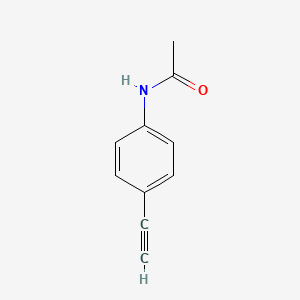
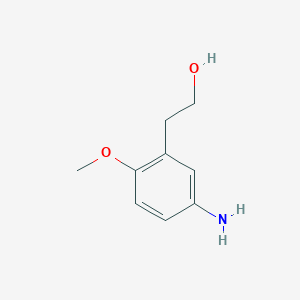




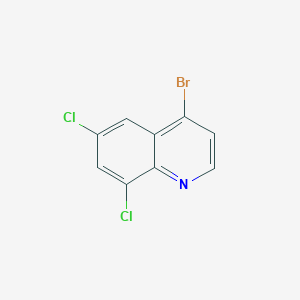
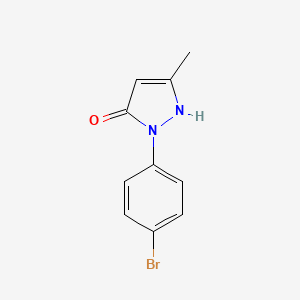
![N-[1-oxo-1-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]propan-2-yl]adamantane-1-carboxamide](/img/structure/B3051701.png)

![N-[(2-methoxynaphthalen-1-yl)methyl]-2-phenylethanamine](/img/structure/B3051703.png)

